In Vivo Behavioral Potency vs. Apomorphine Antagonism: JNJ-42314415 Matches MP-10 and Outperforms PQ-10
In the apomorphine-induced stereotypy model in rats, JNJ-42314415 demonstrates an ED50 of 0.95 mg/kg (s.c.) at its time of peak effect (0.5 h), which is comparable to MP-10 (ED50 = 0.88 mg/kg) and substantially more potent than PQ-10 (ED50 = 3.5 mg/kg) [1]. This represents a 3.7-fold greater in vivo potency versus PQ-10, despite JNJ-42314415 having weaker in vitro enzyme inhibition (Ki = 35–64 nM) compared to PQ-10 (IC50 = 4.6 nM) .
| Evidence Dimension | ED50 for inhibition of apomorphine-induced stereotypy (in vivo behavioral efficacy) |
|---|---|
| Target Compound Data | ED50 = 0.95 mg/kg s.c. (ratio = 1.0) |
| Comparator Or Baseline | PQ-10: ED50 = 3.5 mg/kg s.c. (ratio = 1.0); MP-10: ED50 = 0.88 mg/kg s.c. (ratio = 1.0); TP-10: ED50 = 1.07 mg/kg s.c. |
| Quantified Difference | 3.7-fold more potent than PQ-10; equipotent to MP-10 (1.08-fold difference). |
| Conditions | Rat apomorphine-induced stereotypy model; s.c. administration; ED50 values at time of peak effect (0.5 h for JNJ-42314415, 0.77 h for MP-10, 0.83 h for PQ-10, 0.68 h for TP-10). |
Why This Matters
For researchers procuring a PDE10A inhibitor for in vivo behavioral pharmacology, JNJ-42314415 offers a unique combination of modest in vitro potency with strong central target engagement, enabling behavioral efficacy at low doses that may better translate to therapeutic windows.
- [1] Megens AA, Hendrickx HM, Hens KA, et al. J Pharmacol Exp Ther. 2014 Apr;349(1):138-54. Table 4; Table 2. ED50 values for apomorphine antagonism: JNJ-42314415 (0.95 mg/kg), PQ-10 (3.5 mg/kg), MP-10 (0.88 mg/kg). View Source
